S-(2-Methylbutan-2-yl) 2,2-dimethylpropanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2-Methylbutan-2-yl) 2,2-dimethylpropanethioate: is an organic compound with the molecular formula C10H20OS. It is a thioester, which means it contains a sulfur atom bonded to a carbonyl group. Thioesters are known for their role in biochemistry, particularly in the formation and breakdown of fatty acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Methylbutan-2-yl) 2,2-dimethylpropanethioate typically involves the reaction of 2,2-dimethylpropanoic acid with 2-methylbutan-2-thiol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(2-Methylbutan-2-yl) 2,2-dimethylpropanethioate can undergo oxidation to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol and thiol.
Substitution: It can undergo nucleophilic substitution reactions where the thioester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted thioesters.
Scientific Research Applications
Chemistry: S-(2-Methylbutan-2-yl) 2,2-dimethylpropanethioate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, thioesters like this compound are studied for their role in enzyme catalysis and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of enzyme inhibitors and drugs targeting metabolic disorders.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of S-(2-Methylbutan-2-yl) 2,2-dimethylpropanethioate involves its interaction with enzymes and other proteins. The thioester bond is susceptible to nucleophilic attack, leading to the formation of covalent adducts with active site residues in enzymes. This can result in the inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
S-(2-Methylbutan-2-yl) 2,2-dimethylpropanoate: Similar structure but with an oxygen atom instead of sulfur.
S-(2-Methylbutan-2-yl) 2,2-dimethylpropanamide: Contains an amide group instead of a thioester.
S-(2-Methylbutan-2-yl) 2,2-dimethylpropylamine: Contains an amine group instead of a thioester.
Uniqueness: S-(2-Methylbutan-2-yl) 2,2-dimethylpropanethioate is unique due to its thioester bond, which imparts distinct chemical reactivity and biological activity compared to its oxygen or nitrogen analogs. The presence of sulfur allows for specific interactions with biological molecules, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
63528-33-6 |
---|---|
Molecular Formula |
C10H20OS |
Molecular Weight |
188.33 g/mol |
IUPAC Name |
S-(2-methylbutan-2-yl) 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C10H20OS/c1-7-10(5,6)12-8(11)9(2,3)4/h7H2,1-6H3 |
InChI Key |
FTLXSNBQCZGASR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)SC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.